1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene
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Overview
Description
1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylpropene moiety and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene typically involves the reaction of 3-phenylprop-1-en-1-ylboronic acid with a trifluoromethyl-substituted benzene derivative. The reaction is often carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Phenylprop-1-en-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)styrene: Contains the trifluoromethyl group but lacks the phenylpropene moiety.
1-(3-Phenylprop-1-en-1-yl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness: The presence of both the phenylpropene moiety and the trifluoromethyl group in 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62056-35-3 |
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Molecular Formula |
C16H13F3 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-(3-phenylprop-1-enyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H13F3/c17-16(18,19)15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-6,8-12H,7H2 |
InChI Key |
TUOGPNFYTIQFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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